molecular formula C9H7IO B3383189 1-Iodo-4-(prop-2-ynyloxy)benzene CAS No. 39735-76-7

1-Iodo-4-(prop-2-ynyloxy)benzene

Cat. No.: B3383189
CAS No.: 39735-76-7
M. Wt: 258.06 g/mol
InChI Key: FZEUQYUAYBKAGK-UHFFFAOYSA-N
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Description

1-Iodo-4-(prop-2-ynyloxy)benzene is an organic compound characterized by the presence of an iodine atom and a prop-2-ynyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-4-(prop-2-ynyloxy)benzene can be synthesized through a reaction involving propargyl bromide and a phenol derivative. The reaction typically uses potassium carbonate (K₂CO₃) as a base and acetone as a solvent. The phenol derivative reacts with propargyl bromide in the presence of K₂CO₃ to form the desired product . The reaction conditions are optimized to achieve high yields, typically ranging from 53% to 85% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher efficiency, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-4-(prop-2-ynyloxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agents used.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the alkyne group.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products vary based on the nucleophile used, resulting in compounds with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Reduced products include alkanes or alkenes, depending on the reaction conditions.

Mechanism of Action

The mechanism of action of 1-Iodo-4-(prop-2-ynyloxy)benzene involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit specific enzymes, such as urease . The compound’s structure allows it to form stable complexes with metal ions, which can further enhance its biological activity.

Properties

IUPAC Name

1-iodo-4-prop-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEUQYUAYBKAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550928
Record name 1-Iodo-4-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39735-76-7
Record name 1-Iodo-4-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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